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Compound of Interest

Compound Name:
2-Amino-3-ethoxy-3-oxopropanoic

acid

Cat. No.: B12865006

Get Quote

2-Amino-3-ethoxy-3-oxopropanoic acid (also known as ethyl hydrogen aminomalonate),

registered under CAS Number 91469-69-1, is an asymmetrically substituted amino-malonate

derivative. It serves as a highly valuable and versatile intermediate in synthetic organic

chemistry, particularly in the design and synthesis of non-proteinogenic (unnatural) α-amino

acids.[1] These unnatural amino acids are critical components in modern drug discovery,

enabling the development of novel peptides, peptidomimetics, and small molecule therapeutics

with enhanced stability, potency, and pharmacokinetic profiles.[2][3]

Unlike its more common precursor, diethyl aminomalonate, the monoester structure of 2-
amino-3-ethoxy-3-oxopropanoic acid offers distinct synthetic advantages. Possessing a free

carboxylic acid, a protected carboxylic acid (as an ethyl ester), and a primary amine on the

same carbon atom, it provides a scaffold ripe for orthogonal chemical modifications. This guide

offers a comprehensive overview of its properties, a detailed exploration of its synthesis from

readily available starting materials, and a look into its applications as a pivotal tool for

researchers and scientists in medicinal chemistry and drug development.
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Precise experimental data for 2-Amino-3-ethoxy-3-oxopropanoic acid is not widely

published, a common challenge for reactive intermediates. However, its properties can be

reliably estimated through computational models and inferred from its more stable, amine-

protected analogue, N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid.

Property
2-Amino-3-ethoxy-3-
oxopropanoic acid (CAS
91469-69-1)

N-Boc-2-amino-3-ethoxy-3-
oxopropanoic acid (CAS
137401-45-7)

Molecular Formula C₅H₉NO₄ C₁₀H₁₇NO₆

Molecular Weight 147.13 g/mol [4] 247.24 g/mol [5]

IUPAC Name
2-amino-3-ethoxy-3-

oxopropanoic acid[4]

2-((tert-

butoxycarbonyl)amino)-3-

ethoxy-3-oxopropanoic acid

Appearance Not specified (predicted solid) Solid

XLogP3 (Computed) -2.9[4] 0.9

Hydrogen Bond Donors 2 (Computed)[4] 2

Hydrogen Bond Acceptors 4 (Computed)[4] 6

Rotatable Bond Count 3 (Computed)[4] 6

Storage Temperature
Not specified (Store cold

recommended)
2-8°C, Sealed in dry

Synthesis Pathway: From Diethyl Malonate to a
Versatile Monoester
The synthesis of 2-Amino-3-ethoxy-3-oxopropanoic acid is best understood as a multi-step

process that begins with the widely available starting material, diethyl malonate. The overall

strategy involves the introduction of an amino group at the α-position, followed by the selective

hydrolysis of one of the two ethyl ester functionalities.
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Overall Synthesis Workflow
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Caption: Overall workflow for the synthesis of the target compound.

Step 1 & 2: Preparation of Diethyl Aminomalonate
Hydrochloride
The initial steps focus on creating the key precursor, diethyl aminomalonate, which is typically

isolated as its more stable hydrochloride salt.[6] This is a well-established, high-yielding

process.

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride[1][7]
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Nitrosation:

In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in a mixture of ethyl

acetate and glacial acetic acid.

Cool the mixture to 0-5°C using an ice bath.

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the

temperature is maintained below 10°C.

After the addition is complete, allow the reaction to stir and warm to room temperature for

approximately 20 hours.

Perform a workup by separating the organic layer, washing with water, and removing the

solvent under reduced pressure to yield diethyl oximinomalonate. The nitrosation of diethyl

malonate proceeds via the formation of nitrous acid in situ, which then reacts with the enol

form of the malonate.[8]

Catalytic Hydrogenation and Salt Formation:

Charge a hydrogenation reactor with the diethyl oximinomalonate from the previous step,

absolute ethanol as the solvent, and a suitable catalyst (e.g., Palladium on charcoal or a

Nickel-based catalyst).[1][6]

Pressurize the reactor with hydrogen gas (e.g., 1.0-2.0 MPa) and heat to 40-50°C.

Maintain stirring for several hours until hydrogen uptake ceases. The catalyst facilitates

the reduction of the oxime group to a primary amine.

After cooling and safely venting the reactor, filter off the catalyst.

Cool the resulting ethanolic solution of diethyl aminomalonate to 0-5°C.

Slowly add a solution of hydrogen chloride in ethanol. The hydrochloride salt will

precipitate out of the solution.

Collect the white solid by filtration, wash with a non-polar solvent like acetone or ether, and

dry under vacuum to yield diethyl aminomalonate hydrochloride.[1] The free base, diethyl
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aminomalonate, is less stable than its salt form and is prone to condensation reactions.[6]

[9]

Step 3: Selective Monohydrolysis - The Key
Transformation
The crucial step to obtain 2-Amino-3-ethoxy-3-oxopropanoic acid is the selective

saponification of only one of the two ester groups of diethyl aminomalonate. Achieving high

selectivity in the monohydrolysis of symmetric diesters is a classic challenge in organic

synthesis. The strategy relies on carefully controlled reaction conditions to favor the formation

of the mono-acid over the di-acid.[10]

Diethyl Aminomalonate

Tetrahedral Intermediate

1. KOH (0.8-1.2 eq)
2. 0°C, THF/H₂O

2-Amino-3-ethoxy-3-oxopropanoic acid

Protonation

Further Hydrolysis to
Aminomalonic Acid

Excess Base or
Higher Temp.
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Caption: Reaction scheme for selective monohydrolysis.

Protocol 2: Generalized Selective Monohydrolysis[10][11]
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Reaction Setup:

Dissolve diethyl aminomalonate hydrochloride in a mixture of tetrahydrofuran (THF) and

water. Neutralize the hydrochloride with a suitable base if starting from the salt. If starting

from the free amine, dissolve directly.

Cool the solution to 0°C in an ice bath with vigorous stirring.

Saponification:

Slowly add a pre-chilled aqueous solution of potassium hydroxide (KOH) (0.8-1.2

equivalents) dropwise over an extended period. The use of a slight sub-stoichiometric or

stoichiometric amount of base is critical to prevent the second hydrolysis step. Low

temperature slows the rate of both hydrolysis reactions, but the statistical advantage and

potential electronic differences after the first hydrolysis help favor the monoester product.

Workup and Isolation:

After the addition is complete, stir the reaction at 0°C for several hours, monitoring the

progress by a suitable technique (e.g., TLC or LC-MS).

Once the starting material is consumed, carefully acidify the reaction mixture to a slightly

acidic pH with cold, dilute HCl.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 2-Amino-3-ethoxy-3-oxopropanoic acid.

Further purification can be achieved via crystallization or chromatography if necessary.

Reactivity and Application in Unnatural Amino Acid
Synthesis
The primary utility of 2-Amino-3-ethoxy-3-oxopropanoic acid stems from its application in the

malonic ester synthesis, a robust method for preparing α-amino acids.[1][2] The process

involves N-protection, alkylation of the α-carbon, and finally, hydrolysis and decarboxylation.
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Synthetic Pathway to Unnatural Amino Acids

2-Amino-3-ethoxy-3-oxopropanoic acid N-Protected Monoester

 1. N-Protection
(e.g., Boc₂O) Alkylated Intermediate

 2. Deprotonation (Base)
3. Alkylation (R-X) Unnatural Amino Acid

 4. Hydrolysis & Decarboxylation
(Acid, Heat)
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Caption: General scheme for unnatural amino acid synthesis.

Protocol 3: Synthesis of a Phenylalanine Analogue

N-Protection:

Dissolve 2-Amino-3-ethoxy-3-oxopropanoic acid (1.0 eq) in a suitable solvent like

dioxane/water.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as sodium bicarbonate or

triethylamine.

Stir at room temperature until the reaction is complete. The Boc group protects the amine,

preventing it from interfering with subsequent steps and increasing the acidity of the α-

proton.

Perform an acidic workup and extract the N-Boc protected product.

Alkylation:

Dissolve the N-Boc protected monoester in an anhydrous solvent like THF or DMF.

Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium

diisopropylamide (LDA) at low temperature (e.g., 0°C or -78°C) to deprotonate the α-

carbon, forming an enolate.[12]

Add an alkylating agent, such as benzyl bromide (R-X), and allow the reaction to proceed.

The enolate acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12865006/docs?utm_src=pdf-body-img#introduction-a-versatile-building-block-for-unnatural-amino-acids
https://www.benchchem.com/product/b12865006/docs?utm_src=pdf-body#introduction-a-versatile-building-block-for-unnatural-amino-acids
https://www.shivajicollege.ac.in/sPanel/uploads/econtent/39aef1259e536e7a4628dc269038cfe7.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12865006?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolysis and Decarboxylation:

To the alkylated intermediate, add a strong acid solution (e.g., 6M HCl).

Heat the mixture to reflux for several hours.[1] The acidic conditions simultaneously

hydrolyze the ethyl ester and cleave the Boc protecting group.

The resulting N-unprotected alkylated malonic acid is unstable at high temperatures and

readily undergoes decarboxylation (loss of CO₂) to yield the final α-amino acid product (in

this case, phenylalanine).[14]

Isolate the product after cooling and crystallization or other purification methods.

Significance in Medicinal Chemistry and Drug
Development
The ability to synthesize a vast array of unnatural amino acids is a cornerstone of modern

medicinal chemistry. By incorporating these custom-designed building blocks, researchers can:

Enhance Metabolic Stability: Introducing non-natural side chains or α,α-disubstitution can

block enzymatic degradation of peptide-based drugs.[3]

Modulate Receptor Binding: Fine-tuning the size, stereochemistry, and electronic properties

of an amino acid side chain allows for the optimization of drug-target interactions.[15]

Constrain Peptide Conformation: Incorporating cyclic or sterically hindered amino acids can

lock a peptide into a specific bioactive conformation, increasing its potency and selectivity.[3]

Improve Pharmacokinetic Properties: Amino acid moieties can be used in prodrug strategies

to improve solubility or to hijack amino acid transporters for enhanced absorption and

targeted delivery.

2-Amino-3-ethoxy-3-oxopropanoic acid, as a direct precursor to these valuable building

blocks, represents a critical tool in the arsenal of the drug development professional.

Safety and Handling
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While a specific safety data sheet (SDS) for 2-Amino-3-ethoxy-3-oxopropanoic acid is not

readily available, safe handling procedures can be established based on its N-Boc protected

analogue and general principles for laboratory chemicals.[5]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Based on its N-Boc analogue, it is recommended to store the compound in a tightly

sealed container in a dry, cool place (2-8°C).

Hazards (Inferred): Assumed to be an irritant to the skin, eyes, and respiratory system.

Handle as a potentially harmful chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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